[(3,4-Dimethoxyphenyl)methyl](propyl)amine
Description
(3,4-Dimethoxyphenyl)methylamine is a secondary amine featuring a benzylamine backbone substituted with a 3,4-dimethoxy phenyl group and an N-propyl chain. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.28 g/mol (free base). The compound is structurally related to phenylalkylamine derivatives, which are notable for their diverse pharmacological activities, including calcium channel modulation (e.g., verapamil) . The CAS registry number for this compound is 807342-83-2 .
Key structural attributes:
- 3,4-Dimethoxy substituents: These electron-rich groups influence solubility, receptor binding, and metabolic stability.
- N-Propyl chain: A short alkyl chain that affects lipophilicity and steric interactions.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3/h5-6,8,13H,4,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUBSXGNIHAMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)methylamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with propylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in a suitable solvent like methanol or ethanol .
Industrial Production Methods
On an industrial scale, the production of (3,4-Dimethoxyphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
(3,4-Dimethoxyphenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Regioisomeric Analogues
a) (3,5-Dimethoxyphenyl)methylamine (CAS 1019389-60-6)
- Molecular formula: C₁₂H₁₉NO₂ (identical to the target compound).
- Key difference : The dimethoxy groups are at the 3,5-positions instead of 3,4.
- Impact :
b) (2,4-Dimethoxyphenyl)methylamine
Substituent-Modified Analogues
a) (3,4-Dimethylphenyl)methylamine (CAS 1094755-34-6)
- Molecular formula : C₁₂H₁₉N.
- Key difference : Methyl groups replace methoxy substituents.
- Impact :
b) (3,4-Dichlorophenyl)methylamine
- Key difference : Chlorine atoms replace methoxy groups.
- Impact: Electron-withdrawing effects reduce electron density on the aromatic ring. Potential for altered toxicity profiles .
Chain-Length Variants
a) (3,4-Dimethoxyphenyl)methylamine
- Molecular formula: C₁₀H₁₅NO₂.
- Key difference : N-Methyl instead of N-propyl.
- Impact: Reduced lipophilicity (shorter chain). Potential for higher metabolic clearance due to smaller size .
b) [(3,4-Dimethoxyphenyl)ethyl]propylamine
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|---|
| (3,4-Dimethoxyphenyl)methylamine | 807342-83-2 | C₁₂H₁₉NO₂ | 209.28 | 3,4-OCH₃, N-propyl | 2.1 |
| (3,5-Dimethoxyphenyl)methylamine | 1019389-60-6 | C₁₂H₁₉NO₂ | 209.28 | 3,5-OCH₃, N-propyl | 2.3 |
| (3,4-Dimethylphenyl)methylamine | 1094755-34-6 | C₁₂H₁₉N | 177.29 | 3,4-CH₃, N-propyl | 3.5 |
| Verapamil Hydrochloride | 152-11-4 | C₂₇H₃₈N₂O₄·HCl | 491.07 | 3,4-OCH₃ phenethyl, complex structure | 3.8 |
*LogP values estimated using computational tools (e.g., ChemAxon).
Key Research Findings
Synthetic Accessibility : The target compound and its analogues are synthesized via reductive amination or nucleophilic substitution, often using 3,4-dimethoxybenzaldehyde as a starting material .
Toxicity Prediction : Computational models (e.g., GUSAR) suggest low acute toxicity for 3,4-dimethoxyphenyl derivatives, though in vitro validation is needed .
Pharmacological Potential: Structural similarities to verapamil indicate possible interactions with ion channels, but the shorter N-alkyl chain likely reduces potency .
Biological Activity
(3,4-Dimethoxyphenyl)methylamine, a substituted phenylalkylamine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a dimethoxyphenyl group attached to a propylamine chain. The presence of methoxy groups enhances lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of (3,4-Dimethoxyphenyl)methylamine involves:
- Receptor Interaction : It may bind to various receptors, modulating their activity.
- Enzymatic Modulation : The compound can influence enzyme activities related to neurotransmitter systems and metabolic pathways.
Biological Activities
Preliminary studies have suggested several potential biological activities of (3,4-Dimethoxyphenyl)methylamine:
- Psychoactive Effects : Similar compounds exhibit psychoactive properties, indicating potential uses in treating mood disorders.
- Antidepressant-like Effects : Research indicates that the compound may have antidepressant properties due to its structural similarities with known antidepressants.
- Stimulant Properties : Compounds with similar structures have been noted for their stimulant effects, which may be relevant for attention-related disorders .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Methylenedioxyamphetamine | Methylenedioxy group | Psychoactive effects |
| 3,4-Dimethoxyamphetamine | Dimethoxy substitution | Stimulant properties |
| 2-Methyl-1-(3,4-dimethoxyphenyl)propan-1-one | Ketone functional group | Potential analgesic effects |
| 1-(3,4-Dimethoxyphenyl)-N,N-dimethylmethanamine | Dimethylated amine | Antidepressant-like effects |
Case Studies and Research Findings
- Pharmacological Studies : In vitro studies have demonstrated that (3,4-Dimethoxyphenyl)methylamine interacts with serotonin receptors, suggesting a mechanism similar to that of classic antidepressants. The binding affinity and efficacy need further investigation to confirm these findings.
- Toxicology Reports : Toxicological assessments indicate that the compound exhibits a favorable safety profile at certain dosages. However, comprehensive toxicity studies are required to establish safe therapeutic windows.
- Metabolic Pathways : Research into the metabolic pathways of (3,4-Dimethoxyphenyl)methylamine reveals potential biotransformation processes that could affect its pharmacokinetics and overall efficacy .
Future Directions
Further empirical investigations are necessary to elucidate the full pharmacological profile of (3,4-Dimethoxyphenyl)methylamine. Key areas for future research include:
- Detailed receptor binding studies to identify specific interactions.
- Longitudinal studies evaluating the compound's effects in vivo.
- Exploration of its potential therapeutic applications in mood disorders and cognitive enhancement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
